YKL-06-062

Description

Properties

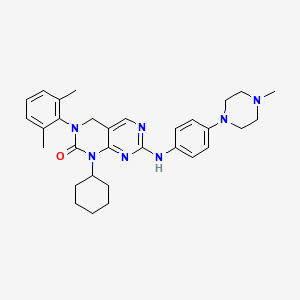

IUPAC Name |

1-cyclohexyl-3-(2,6-dimethylphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39N7O/c1-22-8-7-9-23(2)28(22)37-21-24-20-32-30(34-29(24)38(31(37)39)27-10-5-4-6-11-27)33-25-12-14-26(15-13-25)36-18-16-35(3)17-19-36/h7-9,12-15,20,27H,4-6,10-11,16-19,21H2,1-3H3,(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXPGVPPWWPDPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CC3=CN=C(N=C3N(C2=O)C4CCCCC4)NC5=CC=C(C=C5)N6CCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of YKL-06-062

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-06-062 is a potent, second-generation small molecule inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play a crucial role in various physiological processes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with the SIK signaling pathway and its downstream effects. Detailed experimental protocols and quantitative data are presented to support the described mechanisms, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to Salt-Inducible Kinases (SIKs)

Salt-inducible kinases (SIKs) are members of the AMP-activated protein kinase (AMPK) family, comprising three isoforms: SIK1, SIK2, and SIK3.[1][2] These kinases are key regulators of signal transduction pathways, influencing a wide range of cellular processes including metabolism, inflammation, and cellular differentiation.[1] The activity of SIKs is modulated by the upstream kinase LKB1, which phosphorylates and activates them.[1] Once activated, SIKs phosphorylate and thereby inactivate downstream targets, primarily the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[3][4] This phosphorylation leads to the sequestration of CRTCs and HDACs in the cytoplasm, preventing their nuclear translocation and subsequent influence on gene transcription.

This compound: A Potent SIK Inhibitor

This compound is a highly potent, second-generation inhibitor of all three SIK isoforms.[2][5][6] Its inhibitory activity is demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC50).

| Target Kinase | IC50 (nM) |

| SIK1 | 2.12[2][5][6] |

| SIK2 | 1.40[2][5][6] |

| SIK3 | 2.86[2][5][6] |

By directly binding to the ATP-binding pocket of the SIKs, this compound prevents the phosphorylation of their downstream targets.[1]

Core Mechanism of Action: The SIK Signaling Pathway

The primary mechanism of action of this compound involves the disruption of the canonical SIK signaling pathway. In an unstimulated state, SIKs phosphorylate CRTCs and Class IIa HDACs, leading to their retention in the cytoplasm. Upon inhibition of SIKs by this compound, this phosphorylation is blocked, allowing for the dephosphorylation of CRTCs and HDACs. These dephosphorylated proteins can then translocate to the nucleus, where they act as co-activators for transcription factors, most notably CREB (cAMP response element-binding protein), to modulate the expression of target genes.[1][3][4]

References

- 1. What are SIK inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | SIK | TargetMol [targetmol.com]

YKL-06-062: An In-Depth Technical Guide to a Second-Generation SIK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-06-062 is a potent, second-generation small molecule inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play a crucial role in various physiological processes. SIKs, comprising three isoforms (SIK1, SIK2, and SIK3), are key regulators of signal transduction pathways that govern inflammation, metabolism, and cellular proliferation. Due to their involvement in a range of pathologies, including inflammatory diseases and cancer, SIKs have emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and relevant experimental protocols.

Core Data Presentation

Chemical and Physical Properties

| Property | Value |

| CAS Number | 2172617-16-0 |

| Molecular Formula | C31H39N7O |

| Molecular Weight | 525.69 g/mol |

| Solubility | DMSO: 25 mg/mL (47.56 mM; requires sonication) |

In Vitro Potency

This compound demonstrates high potency against all three SIK isoforms.[1][2][3][4]

| Target | IC50 (nM) |

| SIK1 | 2.12 |

| SIK2 | 1.40 |

| SIK3 | 2.86 |

Mechanism of Action and Signaling Pathway

Salt-Inducible Kinases are central nodes in signaling pathways that respond to hormonal and other extracellular signals. A primary upstream regulator of SIK activity is Protein Kinase A (PKA), which, when activated by cyclic AMP (cAMP), phosphorylates and inhibits SIKs. Activated SIKs, in turn, phosphorylate and inactivate downstream targets, primarily the CREB-Regulated Transcription Coactivators (CRTCs) and Class IIa Histone Deacetylases (HDACs). By inhibiting SIKs, this compound prevents the phosphorylation of CRTCs and HDACs, allowing them to translocate to the nucleus and activate gene expression.

Experimental Protocols

In Vitro Experiment: Analysis of MITF mRNA Expression

One of the downstream effects of SIK inhibition is the upregulation of Microphthalmia-associated Transcription Factor (MITF), a key regulator of melanocyte development and pigmentation.

-

Cell Lines: Human melanocyte cells and UACC62 melanoma cells.

-

Treatment: Cells are treated with this compound at a concentration range of 0.0004 to 16 µM for 3 hours.

-

Methodology:

-

Cell Culture: Cells are maintained in appropriate culture media and conditions.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentrations. A vehicle control (DMSO alone) is also included.

-

RNA Extraction: After the 3-hour incubation period, total RNA is extracted from the cells using a standard RNA isolation kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The expression of MITF mRNA is quantified by qPCR using primers specific for the MITF gene. A housekeeping gene (e.g., GAPDH or β-actin) is used for normalization.

-

-

Expected Outcome: A dose-dependent increase in MITF mRNA expression is observed in cells treated with this compound.

Note: Specific primer sequences for MITF and detailed qPCR cycling conditions are not publicly available and would need to be optimized for the specific experimental setup.

In Vivo Experiment: Imiquimod-Induced Psoriasis Mouse Model

This compound has been shown to alleviate symptoms in a mouse model of psoriasis, a chronic inflammatory skin disease.

-

Animal Model: Imiquimod (IMQ)-induced psoriasis model in mice (e.g., C57BL/6 or BALB/c strains).

-

Treatment: this compound is administered intraperitoneally at a dose of 10 mg/kg daily.

-

Methodology (General Protocol):

-

Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Induction of Psoriasis: A daily topical dose of imiquimod cream (typically 5%) is applied to the shaved back and/or ears of the mice for a specified number of days (e.g., 5-7 days) to induce psoriasis-like skin inflammation.[5][6][7][8][9]

-

Compound Administration: this compound is formulated in a suitable vehicle and administered intraperitoneally at 10 mg/kg daily, starting from a designated day of the study. A vehicle control group is also included.

-

Monitoring and Evaluation:

-

Clinical Scoring: The severity of the skin inflammation is assessed daily using a scoring system that evaluates erythema (redness), scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).[7]

-

Histological Analysis: At the end of the study, skin samples are collected for histological analysis (e.g., H&E staining) to assess epidermal thickness and immune cell infiltration.

-

Immunohistochemistry: Staining for proliferation markers (e.g., Ki67) can be performed to quantify keratinocyte hyperproliferation.

-

Gene Expression Analysis: qPCR can be performed on skin samples to measure the expression of inflammatory cytokines and chemokines.

-

-

-

Expected Outcome: Treatment with this compound is expected to reduce ear thickness, decrease clinical scores for erythema and scaling, and reduce epidermal hyperproliferation and inflammatory cell infiltration in the skin.

Note: The precise timing of treatment initiation and the duration of the study for the specific this compound experiment are not detailed in the available literature. This protocol is a generalized representation of the imiquimod-induced psoriasis model.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, such as its half-life, bioavailability, and clearance rates, are not currently available in the public domain. However, studies on other SIK inhibitors, such as GLPG3312, have demonstrated good oral bioavailability and have been advanced to clinical trials.[10][11] Further investigation is required to characterize the pharmacokinetic profile of this compound.

Synthesis

The synthesis of this compound is described as a custom synthesis product by various chemical suppliers.[2] Detailed, publicly available synthetic routes or patents specifically describing the synthesis of this compound have not been identified.

Conclusion

This compound is a highly potent, second-generation pan-SIK inhibitor with demonstrated in vitro and in vivo activity. Its ability to modulate the SIK signaling pathway makes it a valuable research tool for investigating the roles of SIKs in health and disease. The preclinical data in a psoriasis model suggests its potential as a therapeutic agent for inflammatory skin conditions. Further studies are warranted to fully elucidate its pharmacokinetic properties, safety profile, and therapeutic potential in a broader range of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | SIK | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | SIK抑制剂 | MCE [medchemexpress.cn]

- 5. frontierspartnerships.org [frontierspartnerships.org]

- 6. imavita.com [imavita.com]

- 7. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 8. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]

- 10. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Biological Activity of YKL-06-062

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-06-062 is a potent, second-generation small molecule inhibitor of Salt-Inducible Kinases (SIKs), with demonstrated biological activity in modulating pigmentation and potential therapeutic applications in inflammatory conditions such as pulmonary fibrosis. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound for various therapeutic applications.

Core Mechanism of Action: SIK Inhibition

This compound functions as a highly potent inhibitor of all three isoforms of Salt-Inducible Kinase (SIK1, SIK2, and SIK3). SIKs are members of the AMP-activated protein kinase (AMPK) family and are key regulators of various physiological processes, including metabolism, inflammation, and pigmentation. The primary mechanism of SIKs involves the phosphorylation and subsequent cytoplasmic sequestration of transcriptional co-activators, most notably the CREB-Regulated Transcription Coactivators (CRTCs). By inhibiting SIK activity, this compound prevents the phosphorylation of CRTCs, allowing them to translocate to the nucleus. In the nucleus, CRTCs associate with CREB (cAMP response element-binding protein) to activate the transcription of target genes.

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activity of this compound.

Table 1: In Vitro Kinase Inhibition [1]

| Target | IC50 (nM) |

| SIK1 | 2.12 |

| SIK2 | 1.40 |

| SIK3 | 2.86 |

Table 2: In Vitro Gene Expression Analysis in Human Melanocytes and Melanoma Cells

| Cell Line | Treatment | Concentration (µM) | Target Gene | Fold Change in mRNA Expression |

| Normal Human Melanocytes | This compound (3 hours) | 0.0004 - 16 | MITF | Dose-dependent increase |

| UACC62 Melanoma Cells | This compound (3 hours) | 0.0004 - 16 | MITF | Dose-dependent increase |

| Normal Human Melanocytes | This compound | Not Specified | TRPM1 | Increased |

| UACC257 Human Melanoma Cells | This compound | Not Specified | TRPM1 | Increased |

Table 3: Ex Vivo Human Skin Explant Pigmentation

| Treatment | Duration | Observation | Melanin Content |

| This compound (37.5 mM) | 8 days (once daily) | Significant Pigmentation | Increased |

Table 4: In Vivo Murine Model of Pulmonary Fibrosis [2]

| Model | Treatment | Dosage | Key Findings |

| Bleomycin (BLM)-induced | This compound | 2 mg/kg | Inhibition of pulmonary fibrosis |

| Fluorescein isothiocyanate (FITC)-induced | This compound | 2 mg/kg | Inhibition of pulmonary fibrosis |

Signaling Pathways

The primary signaling pathway modulated by this compound is the SIK-CRTC-CREB axis, which leads to the upregulation of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenesis.

Experimental Protocols

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SIK1, SIK2, and SIK3.

-

Methodology: Standard radiometric or luminescence-based kinase assays are employed. Recombinant human SIK1, SIK2, and SIK3 enzymes are incubated with a suitable substrate (e.g., a peptide derived from a known SIK substrate) and ATP (radiolabeled or non-radiolabeled). This compound is added at various concentrations. The kinase activity is measured by quantifying the phosphorylation of the substrate. IC50 values are calculated from the dose-response curves.

In Vitro Gene Expression Analysis[3]

-

Objective: To assess the effect of this compound on the mRNA expression of MITF in human cells.

-

Cell Lines: Normal human melanocytes and UACC62 human melanoma cells.

-

Treatment: Cells are treated with this compound at concentrations ranging from 0.0004 µM to 16 µM for 3 hours.[3]

-

Methodology:

-

Total RNA is extracted from the treated and untreated cells using a suitable RNA isolation kit.

-

The concentration and purity of the RNA are determined by spectrophotometry.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Quantitative real-time PCR (qRT-PCR) is performed using primers specific for the human MITF gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative fold change in MITF mRNA expression is calculated using the ΔΔCt method.

-

Ex Vivo Human Skin Explant Pigmentation Assay[4]

-

Objective: To evaluate the ability of this compound to induce melanin production in human skin.

-

Tissue: Human breast skin explants.

-

Treatment: Topical application of this compound at a concentration of 37.5 mM, once daily for 8 days.[4]

-

Methodology:

-

Freshly obtained human skin is cut into small sections and cultured at the air-liquid interface.

-

A solution of this compound in a suitable vehicle (e.g., 70% ethanol, 30% propylene glycol) is applied topically to the epidermal surface of the skin explants.[4]

-

Control explants are treated with the vehicle alone.

-

The explants are incubated for the specified duration, with daily re-application of the treatment.

-

At the end of the treatment period, the skin explants are photographed to document gross changes in pigmentation.

-

For histological analysis, the explants are fixed, embedded in paraffin, and sectioned.

-

Melanin content is visualized by Fontana-Masson staining.

-

Quantitative analysis of melanin content can be performed using image analysis software to measure the intensity of the staining or by spectrophotometric measurement of melanin extracted from the tissue.

-

In Vivo Murine Model of Pulmonary Fibrosis[2]

-

Objective: To investigate the therapeutic potential of this compound in a mouse model of pulmonary fibrosis.

-

Animal Model: Mice with pulmonary fibrosis induced by either intratracheal administration of bleomycin (BLM) or fluorescein isothiocyanate (FITC).[2]

-

Treatment: this compound is administered to the mice at a dosage of 2 mg/kg.[2] The route and frequency of administration should be as described in the specific study protocol.

-

Methodology:

-

Pulmonary fibrosis is induced in mice.

-

A treatment group receives this compound, a control group receives a vehicle, and a positive control group may receive a standard-of-care drug like pirfenidone.

-

At the end of the study period, mice are euthanized, and lung tissues are collected.

-

The severity of fibrosis is assessed by histological staining (e.g., Masson's trichrome, Sirius Red) and quantified using a scoring system (e.g., Ashcroft score).

-

The expression of fibrosis markers, such as collagen and fibronectin, is analyzed at the protein level (e.g., Western blot, immunohistochemistry) and mRNA level (qRT-PCR).

-

Other Potential Biological Activities

While the primary focus of published research on this compound has been on its role in melanogenesis and a preliminary study on pulmonary fibrosis, the broader role of SIKs in biology suggests other potential applications that warrant further investigation.

-

Anti-inflammatory Effects: SIKs are known to play a role in regulating the inflammatory response in immune cells. Inhibition of SIKs has been shown to suppress the production of pro-inflammatory cytokines and enhance the production of anti-inflammatory cytokines. Therefore, this compound may have potential as an anti-inflammatory agent.

-

Anti-cancer Activity: Dysregulation of SIKs has been implicated in various cancers. Depending on the cancer type and the specific SIK isoform involved, SIKs can act as either tumor promoters or suppressors. The potent pan-SIK inhibitory activity of this compound suggests that its potential as an anti-cancer agent should be explored.

Conclusion

This compound is a potent and specific inhibitor of the SIK family of kinases. Its ability to upregulate MITF expression and induce melanogenesis has been demonstrated in vitro and ex vivo. Furthermore, an initial in vivo study suggests its potential in treating pulmonary fibrosis. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound in dermatology, pulmonology, and potentially other fields such as immunology and oncology. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and mechanism of action in various disease contexts.

References

YKL-06-062: An In-depth Technical Guide to its Target Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-06-062 is a potent, second-generation small molecule inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play a crucial role in various physiological processes, including metabolic regulation, inflammation, and melanogenesis.[1][2][3] This technical guide provides a comprehensive overview of the target kinases of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and a visualization of the key signaling pathways involved.

Core Target Kinases and Inhibitory Activity

The primary molecular targets of this compound are the three isoforms of the Salt-Inducible Kinase family: SIK1, SIK2, and SIK3.[1][2][3] this compound exhibits nanomolar potency against all three isoforms, making it a pan-SIK inhibitor. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) |

| SIK1 | 2.12[1][2][3] |

| SIK2 | 1.40[1][2][3] |

| SIK3 | 2.86[1][2][3] |

SIK Signaling Pathway

SIKs are key downstream effectors of the LKB1 tumor suppressor kinase and are involved in the regulation of gene expression through the phosphorylation of transcriptional co-activators. The canonical SIK signaling pathway is initiated by the upstream kinase LKB1, which phosphorylates and activates SIKs. Activated SIKs, in turn, phosphorylate and inactivate members of the CREB-regulated transcription coactivator (CRTC) family and Class IIa histone deacetylases (HDACs).

Phosphorylation of CRTCs and Class IIa HDACs by SIKs leads to their sequestration in the cytoplasm via binding to 14-3-3 proteins, thereby preventing their nuclear translocation and subsequent activation of target gene transcription. Inhibition of SIKs by molecules such as this compound prevents the phosphorylation of CRTCs and HDACs, allowing them to translocate to the nucleus and activate gene expression. Another layer of regulation is provided by Protein Kinase A (PKA), which can phosphorylate and inhibit SIK activity.

Caption: SIK Signaling Pathway and the Mechanism of Action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of SIKs by measuring the amount of ADP produced in the phosphorylation reaction.

Workflow:

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Detailed Protocol:

-

Prepare Reagents:

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

-

SIK Enzymes: Recombinant human SIK1, SIK2, or SIK3.

-

Substrate: AMARA peptide (or other suitable SIK substrate).

-

ATP: Prepare a stock solution of ATP in kinase buffer.

-

This compound: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.

-

ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of 2X kinase buffer.

-

Add 1.25 µL of this compound or vehicle (DMSO).

-

Add 1.25 µL of a mixture of SIK enzyme and substrate.

-

Initiate the reaction by adding 2.5 µL of ATP solution.

-

Incubate the plate at 30°C for 1 hour.

-

-

Signal Generation and Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay: Western Blot for CRTC Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of SIK substrates, such as CRTCs, in a cellular context.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293T, U2OS) in appropriate media.

-

Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-3 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a CRTC protein (e.g., anti-phospho-CRTC2 or anti-phospho-CRTC3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total CRTC or a housekeeping protein (e.g., GAPDH, β-actin).

-

Cellular Assay: Immunofluorescence for CRTC Translocation

This assay visualizes the nuclear translocation of CRTCs upon SIK inhibition by this compound.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat cells with this compound or vehicle (DMSO) as described for the western blot protocol.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate the cells with a primary antibody against a CRTC protein (e.g., anti-CRTC2 or anti-CRTC3).

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the CRTC signal to determine the extent of nuclear translocation.

-

Cellular Assay: RT-PCR for MITF mRNA Expression

This protocol measures the change in the mRNA expression of Microphthalmia-associated transcription factor (MITF), a downstream target of the SIK-CRTC pathway, in response to this compound.[2][3][4]

Detailed Protocol:

-

Cell Culture and Treatment:

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for MITF and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Use a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

-

Data Analysis:

-

Calculate the relative change in MITF mRNA expression using the ΔΔCt method.

-

Analyze the dose-dependent effect of this compound on MITF expression.

-

Conclusion

This compound is a valuable research tool for investigating the biological roles of SIK kinases. Its high potency and pan-isoform activity make it suitable for a wide range of in vitro and cellular studies. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this compound on the SIK signaling pathway and its downstream consequences. Further investigation into the selectivity profile and in vivo efficacy of this compound will be crucial for its potential development as a therapeutic agent.

References

The Effect of YKL-06-062 on MITF Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which the second-generation salt-inducible kinase (SIK) inhibitor, YKL-06-062, upregulates the expression of Microphthalmia-associated transcription factor (MITF). This document details the underlying signaling pathways, presents quantitative data from relevant studies, and provides detailed experimental protocols for investigating this effect.

Introduction

Microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development, function, and survival. Its expression is tightly controlled, and dysregulation is implicated in various pigmentation disorders and melanoma. This compound is a potent inhibitor of salt-inducible kinases (SIKs), a family of serine/threonine kinases comprising SIK1, SIK2, and SIK3. Recent research has identified this compound as a modulator of MITF expression, offering a potential therapeutic avenue for conditions characterized by reduced MITF activity. This guide elucidates the molecular mechanisms underpinning the effect of this compound on MITF expression.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effect on MITF mRNA expression.

Table 1: Inhibitory Activity of this compound against SIK Isoforms

| Kinase | IC₅₀ (nM) |

| SIK1 | 2.12 |

| SIK2 | 1.40 |

| SIK3 | 2.86 |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.[1][2]

Table 2: Dose-Dependent Effect of this compound on MITF mRNA Expression

| Cell Line(s) | Treatment Duration | This compound Concentration (µM) | Outcome |

| Human melanocyte cells, UACC62 melanoma cells | 3 hours | 0.0004 - 16 | Dose-dependent increase in MITF mRNA expression[1][2] |

Signaling Pathway

The upregulation of MITF expression by this compound is primarily mediated through the inhibition of SIKs, which in turn relieves the suppression of the CREB-regulated transcriptional coactivators (CRTCs).

In the basal state, SIKs phosphorylate CRTCs, leading to their sequestration in the cytoplasm through binding to 14-3-3 proteins. This prevents CRTCs from entering the nucleus and co-activating the transcription factor CREB (cAMP response element-binding protein).

Upon treatment with this compound, SIK activity is inhibited. This leads to the dephosphorylation of CRTCs, which then translocate to the nucleus. In the nucleus, CRTCs bind to CREB, forming a potent transcriptional activation complex that binds to the promoter of the MITF gene, thereby driving its expression.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effect of this compound on MITF expression.

Cell Culture and Treatment

-

Cell Lines: Human melanocyte cells or melanoma cell lines (e.g., UACC62).

-

Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution. Further dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 0.0004 µM to 16 µM).

-

Treatment: Seed cells in culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO) and incubate for the desired time (e.g., 3 hours for mRNA analysis).

Quantitative Real-Time PCR (qRT-PCR) for MITF mRNA Expression

This protocol allows for the quantification of MITF mRNA levels.

-

RNA Isolation:

-

Lyse the cells using a suitable lysis buffer (e.g., TRIzol).

-

Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

-

qPCR Reaction:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for MITF and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

-

Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for MITF and the housekeeping gene.

-

Calculate the relative expression of MITF mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

-

Western Blotting for MITF and Phospho-CRTC Protein Levels

This protocol is for the semi-quantitative analysis of protein expression and phosphorylation status.

-

Protein Extraction:

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against MITF, phospho-CRTC (e.g., pSer151), total CRTC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software and normalize to the loading control.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow to study the effect of this compound on MITF expression.

References

In-Depth Technical Guide: YKL-06-062, a Second-Generation Salt-Inducible Kinase (SIK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-06-062 is a potent, second-generation, small-molecule inhibitor of salt-inducible kinases (SIKs), a family of serine/threonine kinases that play a crucial role in regulating cellular metabolism, inflammation, and transcription. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of SIKs and the development of novel therapeutics targeting this kinase family.

Chemical Properties and Identification

This compound is a well-characterized compound with the following properties:

| Property | Value |

| CAS Number | 2172617-16-0[1][2] |

| Molecular Formula | C₃₁H₃₉N₇O[1] |

| Molecular Weight | 525.69 g/mol [1] |

| Physical State | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: Potent Inhibition of SIKs

This compound functions as a highly potent ATP-competitive inhibitor of all three salt-inducible kinase isoforms: SIK1, SIK2, and SIK3.[1][3][4][5] Its inhibitory activity is demonstrated by low nanomolar half-maximal inhibitory concentrations (IC₅₀).

Quantitative Data: In Vitro Kinase Inhibition

The potency of this compound against the SIK isoforms has been determined through in vitro kinase assays.

| Target Kinase | IC₅₀ (nM) |

| SIK1 | 2.12[1][3][4][5] |

| SIK2 | 1.40[1][3][4][5] |

| SIK3 | 2.86[1][3][4][5] |

Signaling Pathway

Salt-inducible kinases are key components of the AMP-activated protein kinase (AMPK) family and are regulated by upstream kinases such as Liver Kinase B1 (LKB1) and Protein Kinase A (PKA). SIKs, in turn, phosphorylate and regulate the activity of downstream substrates, most notably the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).

In a basal state, SIKs phosphorylate CRTCs, leading to their sequestration in the cytoplasm and preventing their interaction with the transcription factor CREB. Inhibition of SIKs by molecules such as this compound prevents the phosphorylation of CRTCs. This allows for the dephosphorylation of CRTCs, their subsequent translocation into the nucleus, and the activation of CREB-mediated gene transcription. One such target gene is the Microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development and pigmentation.

Caption: SIK Signaling Pathway and the Mechanism of Action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro SIK Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted for the determination of IC₅₀ values of this compound against SIK isoforms.

Caption: Workflow for an In Vitro SIK Kinase Inhibition Assay.

Materials:

-

Recombinant human SIK1, SIK2, or SIK3 enzyme

-

Kinase substrate (e.g., AMARA peptide)

-

ATP

-

This compound

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

-

Reaction Setup: In each well of the assay plate, combine the kinase reaction buffer, SIK enzyme, and substrate.

-

Initiation of Reaction: Add this compound at various concentrations or DMSO (vehicle control) to the wells. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Assay: Western Blot for Phospho-CRTC

This protocol describes the detection of changes in the phosphorylation status of CRTCs in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., HEK293T, UACC62 melanoma cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-CRTC (specific for the SIK phosphorylation site) and anti-total-CRTC

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blot equipment

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-3 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-CRTC) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Re-probing: The membrane can be stripped and re-probed with an anti-total-CRTC antibody to confirm equal protein loading.

Gene Expression Analysis: RT-qPCR for MITF

This protocol details the measurement of MITF mRNA expression in cells treated with this compound.[3]

Materials:

-

Human melanocyte cells or UACC62 melanoma cells[3]

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for MITF and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Treatment: Treat cells with this compound at a range of concentrations (e.g., 0.0004 µM to 16 µM) for 3 hours.[3]

-

RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for MITF and the housekeeping gene.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in MITF mRNA expression in this compound-treated cells compared to DMSO-treated controls.

Conclusion

This compound is a valuable research tool for investigating the biological functions of salt-inducible kinases. Its high potency and well-defined mechanism of action make it suitable for a wide range of in vitro and cellular assays. The experimental protocols provided in this guide offer a starting point for researchers to further explore the effects of SIK inhibition in various biological systems. Further studies are warranted to fully elucidate the selectivity profile and in vivo pharmacokinetic and pharmacodynamic properties of this compound.

References

YKL-06-062: An In-depth Technical Guide on In Vitro Potency and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency, experimental methodologies, and signaling pathway of YKL-06-062, a second-generation salt-inducible kinase (SIK) inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Efficacy: Potent Inhibition of Salt-Inducible Kinases

This compound demonstrates potent inhibitory activity against all three isoforms of the salt-inducible kinase family (SIK1, SIK2, and SIK3). This inhibition is dose-dependent and occurs at nanomolar concentrations, highlighting the compound's high degree of potency.

Quantitative In Vitro Potency Data

The half-maximal inhibitory concentration (IC50) values of this compound against the SIK isoforms have been determined through biochemical assays. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. The consistently low nanomolar IC50 values underscore the potent nature of this compound.[1][2][3]

| Target Kinase | IC50 (nM) |

| SIK1 | 2.12 |

| SIK2 | 1.40 |

| SIK3 | 2.86 |

Mechanism of Action: Modulation of the SIK-CRTC-MITF Signaling Axis

This compound exerts its biological effects through the inhibition of SIKs, which are key regulators of gene transcription. In melanocytes, SIKs normally phosphorylate and thereby inactivate CREB-regulated transcription co-activators (CRTCs).[4][5][6] By inhibiting SIK activity, this compound prevents the phosphorylation of CRTCs. This allows CRTCs to translocate to the nucleus, where they co-activate the transcription factor CREB (cAMP response element-binding protein). The activated CREB-CRTC complex then promotes the transcription of target genes, a key one being the Microphthalmia-associated transcription factor (MITF).[4] MITF is a master regulator of melanocyte development, survival, and melanogenesis.

The following diagram illustrates the signaling pathway affected by this compound:

Caption: this compound inhibits SIK, leading to CRTC activation and MITF gene expression.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific laboratory conditions.

Biochemical Assay for SIK Inhibition (IC50 Determination)

This protocol describes a general method for determining the IC50 values of SIK inhibitors using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Objective: To quantify the in vitro potency of this compound against SIK1, SIK2, and SIK3.

Materials:

-

Recombinant human SIK1, SIK2, and SIK3 enzymes

-

Suitable kinase substrate (e.g., AMARA peptide)[7]

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add kinase assay buffer, the appropriate SIK enzyme, and the kinase substrate to the wells of the assay plate.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Plot the kinase activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

The following diagram outlines the workflow for the biochemical assay:

Caption: Workflow for determining the IC50 of this compound using a luminescence-based kinase assay.

In Vitro Cell-Based Assay: MITF mRNA Expression

This protocol details a method to assess the effect of this compound on the expression of MITF mRNA in cultured human cells using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Objective: To measure the dose-dependent effect of this compound on MITF mRNA levels in human melanocytes and melanoma cells.

Cell Lines:

-

Normal Human Epidermal Melanocytes (NHEM)

-

UACC62 human melanoma cells

Materials:

-

This compound

-

Cell culture medium and supplements

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., containing SYBR Green or TaqMan probes)

-

Primers specific for human MITF and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment:

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for MITF and the reference gene.

-

Perform the qPCR using a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for MITF and the reference gene.

-

Calculate the relative expression of MITF mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.

-

The following diagram illustrates the workflow for the RT-qPCR experiment:

Caption: Workflow for analyzing MITF mRNA expression in response to this compound treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | SIK | TargetMol [targetmol.com]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biocompare.com [biocompare.com]

An In-depth Technical Guide on the Discovery and Development of YKL-06-062

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-06-062 is a potent, second-generation, small-molecule inhibitor of salt-inducible kinases (SIKs) that has demonstrated significant potential in modulating melanogenesis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. The document details its targeted activity against SIK isoforms, its effects on the downstream signaling pathways controlling melanin production, and the experimental methodologies employed in its evaluation. All quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams. This guide is intended to serve as a core resource for researchers in dermatology, oncology, and drug development interested in the therapeutic potential of SIK inhibitors.

Introduction: The Role of Salt-Inducible Kinases in Pigmentation

Salt-inducible kinases (SIKs) are a family of serine/threonine kinases, comprising three isoforms (SIK1, SIK2, and SIK3), that belong to the AMP-activated protein kinase (AMPK) family.[1] SIKs are crucial regulators of various physiological processes, including glucose metabolism and inflammation.[1] In the context of skin pigmentation, SIKs act as key negative regulators of melanogenesis.[2] They phosphorylate and thereby inactivate the CREB-regulated transcription coactivators (CRTCs), which are essential for the transcription of the Microphthalmia-associated transcription factor (MITF).[2] MITF is the master regulator of melanocyte differentiation and the expression of genes required for melanin synthesis.[2][3]

The development of small-molecule inhibitors of SIKs presents a novel therapeutic strategy for inducing melanin production independently of ultraviolet (UV) radiation.[3][4] Such an approach holds promise for protecting against UV-induced skin damage and reducing the risk of skin cancer, particularly in individuals with fair skin who have a limited ability to tan.[2]

Discovery of this compound: A Second-Generation SIK Inhibitor

The development of this compound was part of a focused effort to identify potent and skin-permeable SIK inhibitors for topical application. The discovery process began with the identification of HG-9-91-01 as a pan-SIK inhibitor that could induce MITF transcription and pigmentation in vitro.[4] However, optimization was required to enhance its properties for human skin penetration.[4]

This led to the development of a series of second-generation SIK inhibitors, including YKL-06-061 and this compound.[4] These compounds were specifically designed to have improved physicochemical properties for topical delivery while maintaining high potency against the SIK family of kinases.

Plausible Chemical Synthesis

While the precise synthetic route for this compound is not publicly disclosed, a plausible synthesis can be postulated based on the general methodologies for creating pyrimidine-based kinase inhibitors. A common approach involves the condensation of substituted pyrimidines with various amine-containing moieties. The synthesis would likely involve a multi-step process to build the complex heterocyclic core and introduce the necessary functional groups to achieve high affinity and selectivity for the SIK active site.

Mechanism of Action: SIK Inhibition and Upregulation of Melanogenesis

This compound exerts its pro-pigmentary effects by directly inhibiting the enzymatic activity of SIKs. By blocking SIK-mediated phosphorylation of CRTCs, this compound allows for the nuclear translocation of active CRTCs. In the nucleus, CRTCs co-activate the transcription factor CREB, leading to a significant increase in the expression of the MITF gene.[2] The subsequent rise in MITF protein levels drives the transcription of a cascade of melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome tautomerase (DCT), ultimately resulting in increased melanin synthesis.[2][4]

Signaling Pathway of this compound in Melanocytes

References

Methodological & Application

YKL-06-062: A Potent Salt-Inducible Kinase (SIK) Inhibitor for Modulating MITF Gene Expression

Application Note and Cell-Based Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

YKL-06-062 is a second-generation small molecule inhibitor of salt-inducible kinases (SIK), demonstrating high potency against all three isoforms (SIK1, SIK2, and SIK3). SIKs are members of the AMP-activated protein kinase (AMPK) family and are key regulators of various physiological processes, including metabolic pathways and transcriptional regulation. The mechanism of action of this compound involves the inhibition of SIKs, which play a crucial role in the phosphorylation and subsequent cytoplasmic retention of CREB-regulated transcription coactivators (CRTCs). By inhibiting SIKs, this compound allows for the dephosphorylation and nuclear translocation of CRTCs. In the nucleus, CRTCs act as co-activators for the transcription factor CREB (cAMP response element-binding protein), leading to the increased expression of target genes, most notably the Microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte development, survival, and function. This application note provides a detailed protocol for a cell-based assay to quantify the effect of this compound on MITF mRNA expression in human melanocytes and melanoma cells.

Data Presentation

Table 1: In Vitro Potency of this compound Against SIK Isoforms

| Target | IC50 (nM) |

| SIK1 | 2.12 |

| SIK2 | 1.40 |

| SIK3 | 2.86 |

Table 2: Experimental Parameters for this compound-Mediated MITF mRNA Induction

| Cell Lines | Concentration Range | Incubation Time | Primary Readout |

| Primary Human Melanocytes, UACC62 Melanoma Cells | 0.0004 - 16 µM | 3 hours | Increased MITF mRNA expression |

Signaling Pathway

Caption: this compound inhibits SIK, leading to CRTC dephosphorylation and nuclear translocation, which co-activates CREB to induce MITF gene expression.

Experimental Protocols

Cell Culture

a. Primary Human Melanocytes:

-

Media: Melanocyte Growth Medium (e.g., Medium 254 supplemented with Human Melanocyte Growth Supplement-2).

-

Culture Vessels: Tissue culture treated flasks or plates. No special coating is required.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Subculturing: Passage cells at 70-80% confluency. Wash with PBS, detach with 0.05% Trypsin-EDTA for 3-5 minutes, neutralize with trypsin inhibitor or serum-containing medium, centrifuge, and re-plate at a seeding density of 5,000-10,000 cells/cm².

b. UACC62 Melanoma Cells:

-

Media: RPMI-1640 Medium supplemented with 10% Fetal Bovine Serum (FBS).

-

Culture Vessels: Standard tissue culture treated flasks or plates.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Subculturing: Passage at 80% confluency. Wash with PBS, detach with 0.25% Trypsin-EDTA, neutralize with complete medium, centrifuge, and re-seed at a 1:5 to 1:8 split ratio.

This compound Treatment and RNA Isolation

Caption: Workflow for assessing the effect of this compound on MITF mRNA expression.

a. Cell Plating:

-

The day before treatment, seed primary human melanocytes or UACC62 cells into 24-well plates at a density that will result in 80-90% confluency at the time of harvest.

-

Incubate overnight at 37°C, 5% CO2.

b. Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, perform serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve final concentrations ranging from 0.0004 µM to 16 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plates for 3 hours at 37°C, 5% CO2.

c. RNA Isolation:

-

After the 3-hour incubation, aspirate the medium and wash the cells once with cold PBS.

-

Lyse the cells directly in the wells using a suitable lysis buffer (e.g., from an RNA isolation kit).

-

Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit. Ensure to include a DNase treatment step to remove any contaminating genomic DNA.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

Reverse Transcription and Quantitative PCR (RT-qPCR)

a. Reverse Transcription (cDNA Synthesis):

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

-

Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.

b. Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for MITF and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or probe-based qPCR master mix.

-

Perform the qPCR reaction using a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run if using SYBR Green to ensure the amplification of a single product.

-

Run all samples in triplicate, including no-template controls.

c. Data Analysis:

-

Determine the cycle threshold (Ct) values for MITF and the housekeeping gene for each sample.

-

Calculate the change in MITF mRNA expression relative to the vehicle control using the ΔΔCt method.

-

Plot the fold change in MITF expression as a function of this compound concentration to generate a dose-response curve.

Materials

-

This compound

-

Primary Human Melanocytes or UACC62 melanoma cells

-

Appropriate cell culture media and supplements

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

DMSO

-

RNA isolation kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for MITF and a housekeeping gene

-

Sterile cell culture plates, flasks, and other plasticware

-

Real-time PCR detection system

Application Notes and Protocols for YKL-06-062 in Melanocyte Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-06-062 is a potent, second-generation small molecule inhibitor of Salt-Inducible Kinases (SIKs). By targeting SIKs (SIK1, SIK2, and SIK3), this compound modulates downstream signaling pathways to promote melanogenesis in melanocytes. This document provides detailed application notes and protocols for the use of this compound in melanocyte culture to study its effects on melanin production and the underlying molecular mechanisms.

This compound treatment leads to a dose-dependent increase in the expression of Microphthalmia-associated transcription factor (MITF) mRNA, a master regulator of melanocyte development and pigmentation.[1] This upregulation of MITF is expected to subsequently increase the expression of key melanogenic enzymes such as tyrosinase, leading to enhanced melanin synthesis. These characteristics make this compound a valuable tool for research in pigmentation disorders, skin biology, and the development of novel therapies for conditions requiring repigmentation.

Data Presentation

The following tables summarize the known quantitative data for this compound and its effects on melanocytes.

Table 1: Biochemical Activity of this compound

| Target | IC50 (nM) |

| SIK1 | 2.12[2] |

| SIK2 | 1.40[2] |

| SIK3 | 2.86[2] |

Table 2: In Vitro Activity of this compound in Melanocyte and Melanoma Cell Lines

| Cell Line | Assay | Concentration Range (µM) | Incubation Time | Observed Effect |

| Human Melanocytes | RT-PCR | 0.0004 - 16 | 3 hours | Dose-dependent increase in MITF mRNA expression[2] |

| UACC62 Melanoma | RT-PCR | 0.0004 - 16 | 3 hours | Dose-dependent increase in MITF mRNA expression[2] |

| Human Skin Explants | Visual & Fontana-Masson Staining | Not Specified | 8 days | Significant increase in pigmentation and melanin content[1] |

Signaling Pathway

This compound functions by inhibiting Salt-Inducible Kinases (SIKs), which are negative regulators of the cAMP response element-binding protein (CREB) co-activator, CRTC. Inhibition of SIKs leads to the activation of CREB, which in turn promotes the transcription of the Microphthalmia-associated transcription factor (MITF). MITF then acts as a master regulator to upregulate the expression of genes involved in melanin synthesis, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT).

Experimental Protocols

Protocol 1: Culture of Human Melanocytes and Melanoma Cell Lines

This protocol describes the general procedure for culturing human melanocytes and the UACC62 melanoma cell line, which have been shown to be responsive to this compound.

Materials:

-

Primary Human Epidermal Melanocytes (HEMs) or UACC62 melanoma cell line

-

Melanocyte Growth Medium (e.g., M254 Medium with HMGS supplement) for HEMs

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin for UACC62 cells

-

This compound stock solution (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks or plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

For routine culture, seed HEMs or UACC62 cells in T-75 flasks.

-

For experiments, seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) at a density that allows for logarithmic growth during the experiment.

-

-

Cell Culture:

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium from a concentrated stock solution in DMSO. A recommended concentration range for initial experiments is 0.01 µM to 10 µM.

-

Ensure the final concentration of DMSO in the culture medium is below 0.1% to avoid solvent-induced toxicity.

-

Remove the old medium from the cells and add the medium containing the desired concentration of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in all experiments.

-

Incubate the cells for the desired period (e.g., 3 hours for mRNA analysis, 24-72 hours for protein and melanin analysis).

-

Protocol 2: Quantification of Melanin Content

This protocol describes a spectrophotometric method to quantify the melanin content in cultured melanocytes after treatment with this compound.

Materials:

-

Treated and control cells from Protocol 1

-

PBS

-

1 N NaOH with 10% DMSO

-

Spectrophotometer or plate reader

Procedure:

-

Cell Lysis:

-

After treatment, wash the cells twice with PBS.

-

Harvest the cells by trypsinization and pellet them by centrifugation.

-

Resuspend the cell pellet in a known volume of 1 N NaOH containing 10% DMSO.

-

Incubate at 80°C for 1 hour to solubilize the melanin.

-

-

Melanin Quantification:

-

Centrifuge the lysate to pellet any insoluble material.

-

Transfer the supernatant to a 96-well plate.

-

Measure the absorbance at 475 nm using a spectrophotometer.

-

A standard curve can be generated using synthetic melanin to determine the absolute amount of melanin.

-

-

Data Normalization:

-

To account for differences in cell number, normalize the melanin content to the total protein concentration of the cell lysate (determined by a BCA or Bradford assay) or to the cell count at the time of harvest.

-

Protocol 3: Western Blot Analysis of MITF and Tyrosinase

This protocol provides a method to assess the protein levels of MITF and tyrosinase in melanocytes following treatment with this compound.

Materials:

-

Treated and control cells from Protocol 1

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-MITF, anti-tyrosinase, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody (e.g., anti-MITF, anti-tyrosinase) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the protein of interest's band intensity to that of the loading control (β-actin or GAPDH).

-

Conclusion

This compound is a valuable research tool for investigating the SIK-mediated regulation of melanogenesis. The protocols outlined in this document provide a framework for studying the effects of this compound on melanocyte biology. Further experiments can be designed based on these methods to explore the full therapeutic potential of this compound in pigmentation disorders.

References

Application Note & Protocol: Quantifying MITF Gene Expression Following YKL-06-062 Treatment using RT-PCR

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for quantifying the expression of Microphthalmia-associated transcription factor (MITF) mRNA in response to treatment with YKL-06-062, a potent second-generation salt-inducible kinase (SIK) inhibitor. This compound has been shown to induce MITF mRNA expression in a dose-dependent manner, playing a crucial role in melanogenesis.[1][2] This protocol outlines the necessary steps for cell culture and treatment, total RNA extraction, reverse transcription to complementary DNA (cDNA), and subsequent quantitative polymerase chain reaction (qPCR) for the precise measurement of MITF gene expression. The provided methodologies are based on standard molecular biology techniques and can be adapted for use in various research settings.

Introduction

Microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development, function, and survival.[3][4] It governs the expression of key genes involved in melanin synthesis, such as tyrosinase (TYR) and tyrosinase-related protein 1 (TYRP1).[4] Dysregulation of MITF expression is implicated in pigmentation disorders and melanoma.[5][6]

This compound is a small molecule inhibitor of salt-inducible kinases (SIKs) with IC50 values of 2.12 nM, 1.40 nM, and 2.86 nM for SIK1, SIK2, and SIK3, respectively.[2] By inhibiting SIKs, this compound leads to the upregulation of MITF mRNA expression, thereby promoting melanin production.[1][2] This makes this compound a valuable tool for studying melanogenesis and a potential therapeutic agent for pigmentation disorders.

Accurate and reproducible quantification of MITF expression is essential for characterizing the pharmacological effects of this compound. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and specific method for measuring mRNA levels.[7][8] This application note provides a comprehensive protocol for performing RT-qPCR to assess the impact of this compound on MITF gene expression.

Signaling Pathway of this compound in MITF Expression

Caption: this compound signaling pathway leading to MITF expression.

Experimental Workflow

Caption: Experimental workflow for RT-PCR analysis of MITF expression.

Detailed Experimental Protocols

Part 1: Cell Culture and Treatment with this compound

-

Cell Culture:

-

Culture human melanocytes or a suitable melanoma cell line (e.g., B16F10, MNT-1) in the recommended growth medium supplemented with appropriate growth factors and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.[2]

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

-

-

Cell Treatment:

-

Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

-

Allow cells to adhere overnight.

-

Remove the old medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (DMSO). A dose-dependent increase in MITF mRNA expression has been observed with this compound treatment for 3 hours.[1]

-

Incubate the cells for the desired treatment duration (e.g., 3, 6, 12, 24 hours).

-

Part 2: Total RNA Extraction

-

Cell Lysis:

-

After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells directly in the well by adding 1 mL of a suitable lysis reagent (e.g., TRIzol).

-

Pipette the cell lysate up and down several times to ensure complete lysis.

-

-

RNA Isolation:

-

Transfer the lysate to a microcentrifuge tube.

-

Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent. This typically involves phase separation using chloroform, RNA precipitation with isopropanol, and washing with ethanol.

-

Air-dry the RNA pellet and resuspend it in nuclease-free water.

-

-

RNA Quantification and Quality Control:

-

Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

Part 3: Reverse Transcription (cDNA Synthesis)

This protocol describes a two-step RT-PCR process.

-

Reaction Setup:

-

In a nuclease-free PCR tube, combine the following components:

-

Total RNA: 1 µg

-

Oligo(dT) primers or random hexamers

-

Nuclease-free water to a final volume of 10 µL

-

-

Gently mix and centrifuge briefly.

-

Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

-

-

cDNA Synthesis:

-

Prepare a master mix containing the following for each reaction:

-

5X Reaction Buffer

-

dNTP Mix (10 mM each)

-

RNase Inhibitor

-

Reverse Transcriptase

-

Nuclease-free water

-

-

Add the master mix to the RNA-primer mixture.

-